1-Methyl-1H-1,2,3-benzotriazol-5-amine
Overview
Description
1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic organic compound with the chemical formula C7H8N4. It is a derivative of benzotriazole, which is known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial processes .
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazol-5-amine has a wide range of scientific research applications:
Safety and Hazards
“1H-Benzotriazol-5-amine, 1-methyl-” is classified as harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzotriazole derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Benzotriazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Benzotriazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Benzotriazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzotriazole derivatives
Biochemical Analysis
Biochemical Properties
It is known that benzotriazole derivatives, a group to which this compound belongs, can bind to other species, utilizing the lone pair electrons . This property allows them to form stable coordination compounds on surfaces and behave as corrosion inhibitors .
Molecular Mechanism
It is known that benzotriazole derivatives can bind to other species, utilizing the lone pair electrons . This property allows them to form stable coordination compounds on surfaces and behave as corrosion inhibitors
Preparation Methods
The preparation of 1-Methyl-1H-1,2,3-benzotriazol-5-amine typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common synthetic route includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazol-5-amine can be compared with other similar compounds such as:
5-Methyl-1H-benzotriazole: Similar in structure but with a methyl group at a different position, affecting its reactivity and applications.
2-Methyl-1,3-benzothiazol-6-amine: Another heterocyclic compound with different heteroatoms, leading to distinct chemical properties and uses.
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A related compound with a saturated ring system, influencing its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties, which make it a valuable compound in various applications .
Properties
IUPAC Name |
1-methylbenzotriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSESSKWYDOHYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280325 | |
Record name | 1-Methyl-1H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-83-3 | |
Record name | 1-Methyl-1H-1,2,3-benzotriazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27799-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 16401 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-5-amine, 1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-benzotriazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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